4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid
Overview
Description
4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.2 g/mol . It is characterized by a benzoic acid core substituted with a 3-methoxy-3-oxoprop-1-en-1-yl group at the para position. This compound is known for its applications in various fields, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid typically involves the condensation of 4-formylbenzoic acid with methyl acetoacetate in the presence of a base such as sodium methoxide. The reaction proceeds through a Knoevenagel condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 4-(3-Carboxy-3-oxoprop-1-en-1-yl)benzoic acid.
Reduction: 4-(3-Methoxy-3-hydroxyprop-1-en-1-yl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .
Comparison with Similar Compounds
Similar Compounds
4-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzene-1-sulfonate: Similar structure but with a sulfonate group instead of a carboxylic acid group
Uniqueness
4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both a methoxy and a carbonyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3,(H,13,14)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQUXRWZRJWTBX-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442415 | |
Record name | 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160648-26-0 | |
Record name | 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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